Cas no 1694832-02-4 (1-Methanesulfonylpiperidine-4-thiol)

1-Methanesulfonylpiperidine-4-thiol Chemical and Physical Properties
Names and Identifiers
-
- EN300-1288756
- 1-Methanesulfonylpiperidine-4-thiol
- 1694832-02-4
- 4-Piperidinethiol, 1-(methylsulfonyl)-
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- Inchi: 1S/C6H13NO2S2/c1-11(8,9)7-4-2-6(10)3-5-7/h6,10H,2-5H2,1H3
- InChI Key: LHZCDSJPAMYBMA-UHFFFAOYSA-N
- SMILES: S(C)(N1CCC(CC1)S)(=O)=O
Computed Properties
- Exact Mass: 195.03877100g/mol
- Monoisotopic Mass: 195.03877100g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 211
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.8Ų
- XLogP3: 0.4
Experimental Properties
- Density: 1.29±0.1 g/cm3(Predicted)
- Boiling Point: 314.4±52.0 °C(Predicted)
- pka: 10.20±0.20(Predicted)
1-Methanesulfonylpiperidine-4-thiol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1288756-100mg |
1-methanesulfonylpiperidine-4-thiol |
1694832-02-4 | 100mg |
$615.0 | 2023-10-01 | ||
Enamine | EN300-1288756-2500mg |
1-methanesulfonylpiperidine-4-thiol |
1694832-02-4 | 2500mg |
$1370.0 | 2023-10-01 | ||
Enamine | EN300-1288756-50mg |
1-methanesulfonylpiperidine-4-thiol |
1694832-02-4 | 50mg |
$587.0 | 2023-10-01 | ||
Enamine | EN300-1288756-1.0g |
1-methanesulfonylpiperidine-4-thiol |
1694832-02-4 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1288756-500mg |
1-methanesulfonylpiperidine-4-thiol |
1694832-02-4 | 500mg |
$671.0 | 2023-10-01 | ||
Enamine | EN300-1288756-10000mg |
1-methanesulfonylpiperidine-4-thiol |
1694832-02-4 | 10000mg |
$3007.0 | 2023-10-01 | ||
Enamine | EN300-1288756-1000mg |
1-methanesulfonylpiperidine-4-thiol |
1694832-02-4 | 1000mg |
$699.0 | 2023-10-01 | ||
Enamine | EN300-1288756-5000mg |
1-methanesulfonylpiperidine-4-thiol |
1694832-02-4 | 5000mg |
$2028.0 | 2023-10-01 | ||
Enamine | EN300-1288756-250mg |
1-methanesulfonylpiperidine-4-thiol |
1694832-02-4 | 250mg |
$642.0 | 2023-10-01 |
1-Methanesulfonylpiperidine-4-thiol Related Literature
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
Additional information on 1-Methanesulfonylpiperidine-4-thiol
Introduction to 1-Methanesulfonylpiperidine-4-thiol (CAS No. 1694832-02-4)
1-Methanesulfonylpiperidine-4-thiol, identified by the Chemical Abstracts Service Number (CAS No.) 1694832-02-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of sulfonyl piperidine derivatives, which are known for their diverse biological activities and potential applications in drug development. The structural features of 1-Methanesulfonylpiperidine-4-thiol, particularly the presence of a sulfur atom in the piperidine ring and a methanesulfonyl group, contribute to its unique chemical properties and reactivity, making it a valuable intermediate in synthetic chemistry.
The methanesulfonylpiperidine moiety is a key pharmacophore that enhances the solubility and bioavailability of therapeutic agents, while the thiol group provides a site for further functionalization, enabling the synthesis of more complex molecules. These characteristics have positioned 1-Methanesulfonylpiperidine-4-thiol as a versatile building block in the design of novel pharmaceuticals targeting various diseases.
In recent years, advancements in computational chemistry and molecular modeling have allowed researchers to explore the interactions of 1-Methanesulfonylpiperidine-4-thiol with biological targets with greater precision. Studies have demonstrated its potential as a scaffold for inhibiting enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). The ability of this compound to modulate these enzymes has implications in the development of anti-inflammatory and analgesic drugs.
Moreover, the thiol group in 1-Methanesulfonylpiperidine-4-thiol can participate in disulfide bond formation, which is crucial for stabilizing protein structures and has been exploited in the development of protein-based therapeutics. This property makes it particularly interesting for researchers working on enzyme inhibition and protein-protein interaction modulation.
Recent clinical trials have begun to explore the efficacy of derivatives of 1-Methanesulfonylpiperidine-4-thiol in treating neurological disorders. The compound’s ability to cross the blood-brain barrier and interact with central nervous system receptors has opened new avenues for developing treatments for conditions such as Alzheimer’s disease and Parkinson’s disease. Preliminary results suggest that certain derivatives exhibit neuroprotective properties by reducing oxidative stress and inflammation in neural cells.
The synthesis of 1-Methanesulfonylpiperidine-4-thiol involves multi-step organic reactions, including sulfonylation and thiolation processes. The use of advanced catalytic systems has improved the yield and purity of this compound, making it more accessible for industrial-scale production. Researchers are also exploring green chemistry approaches to minimize waste and energy consumption during its synthesis.
In addition to its pharmaceutical applications, 1-Methanesulfonylpiperidine-4-thiol has shown promise in materials science. Its unique chemical structure allows it to act as a ligand in coordination chemistry, facilitating the synthesis of metal complexes with potential catalytic properties. These complexes could be utilized in various industrial processes, including polymerization and organic transformations.
The growing interest in 1-Methanesulfonylpiperidine-4-thiol underscores its importance as a versatile intermediate in modern chemistry. As research continues to uncover new applications for this compound, its role in drug development and material science is expected to expand further. The collaborative efforts between academic institutions and pharmaceutical companies are likely to drive innovation, leading to novel therapeutic agents and advanced materials based on this compound.
In conclusion, 1-Methanesulfonylpiperidine-4-thiol (CAS No. 1694832-02-4) represents a significant advancement in chemical research, with far-reaching implications for medicine and industry. Its unique structural features and biological activities make it a valuable asset in the quest for new treatments and materials. As scientists continue to explore its potential, we can anticipate exciting developments that will shape the future of pharmaceuticals and chemical engineering.
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